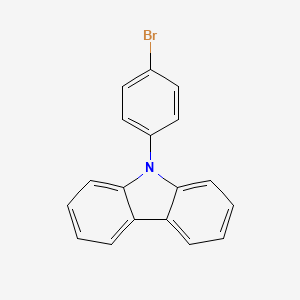
9-(4-Bromophenyl)-9H-carbazole
Cat. No. B1291421
Key on ui cas rn:
57102-42-8
M. Wt: 322.2 g/mol
InChI Key: XSDKKRKTDZMKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08093399B2
Procedure details


In a 300 mL three-neck flask were put 56 g (240 mmol) of 1,4-dibromobenzene, 31 g (180 mmol) of 9H-carabazole, 4.6 g (24 mmol) of copper(I) iodide, 2.1 g (8.0 mmol) of 18-crown-6-ether, 66 g (480 mmol) of potassium carbonate, and 8 mL of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)pyrimidinone (abbreviation: DMPU). This mixture was stirred under a nitrogen stream at 180° C. for 6 hours. After that, this mixture was filtered. The resulting filtrate was washed with dilute hydrochloric acid, a saturated aqueous sodium hydrogen carbonate solution, and saturated brine in that order. The organic layer was dried with magnesium sulfate. This mixture was filtered. The resulting filtrate was concentrated to give a compound, which was then purified by silica gel column chromatography (the developing solvent was a mixed solvent of a 9:1 ratio of hexane to ethyl acetate). The fraction obtained was concentrated to give a compound. This compound was recrystallized with a mixed solvent of chloroform and hexane to give the desired substance as 21 g of a light brown plate-like crystal in a yield of 35%.



Quantity
8 mL
Type
reactant
Reaction Step Four

Name
copper(I) iodide
Quantity
4.6 g
Type
catalyst
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.C1O[CH2:25][CH2:24]OCCOCCOCCOCCOC1.C(=O)([O-])[O-].[K+].[K+].CN1[CH2:39][CH2:38][CH2:37][N:36]([CH3:40])C1=O>[Cu]I>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([N:36]2[C:37]3[CH:38]=[CH:39][CH:25]=[CH:24][C:5]=3[C:4]3[C:40]2=[CH:6][CH:7]=[CH:2][CH:3]=3)=[CH:3][CH:4]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
56 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)Br
|
Step Two
|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Step Three
|
Name
|
|
|
Quantity
|
66 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(N(CCC1)C)=O
|
Step Five
|
Name
|
copper(I) iodide
|
|
Quantity
|
4.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
180 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
This mixture was stirred under a nitrogen stream at 180° C. for 6 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 300 mL three-neck flask were put
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After that, this mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The resulting filtrate was washed with dilute hydrochloric acid
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried with magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a compound, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then purified by silica gel column chromatography (the developing solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The fraction obtained
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a compound
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This compound was recrystallized with a mixed solvent of chloroform and hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the desired substance as 21 g of a light brown plate-like crystal in a yield of 35%
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
